molecular formula C12H20O2 B13577262 1-Cyclopentylcyclohexane-1-carboxylic acid

1-Cyclopentylcyclohexane-1-carboxylic acid

Cat. No.: B13577262
M. Wt: 196.29 g/mol
InChI Key: WZIYOBQZPLMHME-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a cyclopentyl group and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclohexane and cyclopentyl rings provide structural stability and influence the compound’s overall conformation .

Comparison with Similar Compounds

  • Cyclopentane carboxylic acid
  • Cyclohexane carboxylic acid
  • Cyclopropane-1,1-dicarboxylic acid

Comparison: 1-Cyclopentylcyclohexane-1-carboxylic acid is unique due to the presence of both cyclohexane and cyclopentyl rings, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-cyclopentylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)12(8-4-1-5-9-12)10-6-2-3-7-10/h10H,1-9H2,(H,13,14)

InChI Key

WZIYOBQZPLMHME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCCC2)C(=O)O

Origin of Product

United States

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